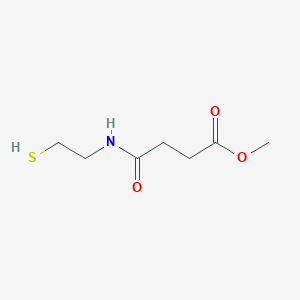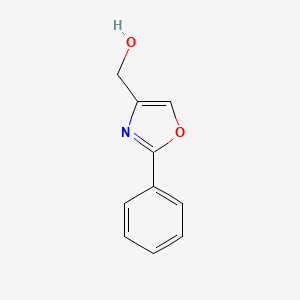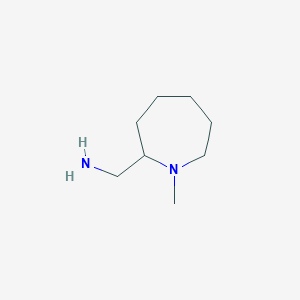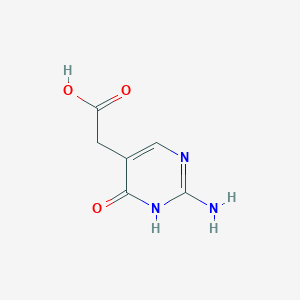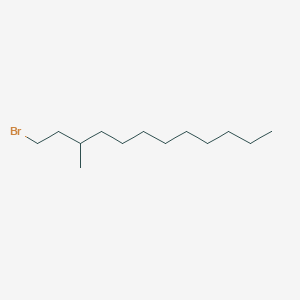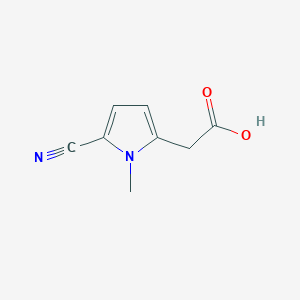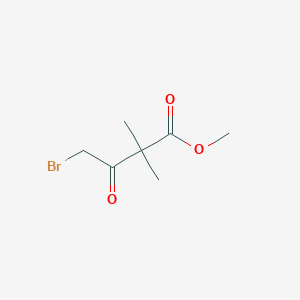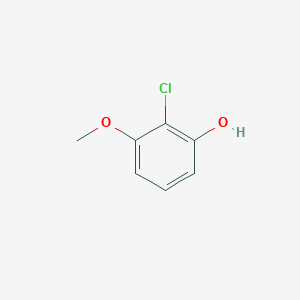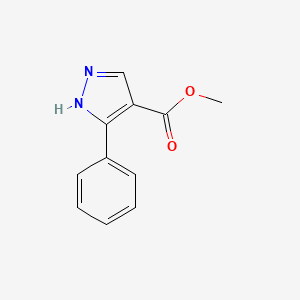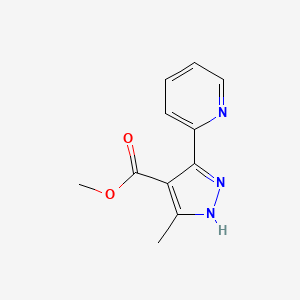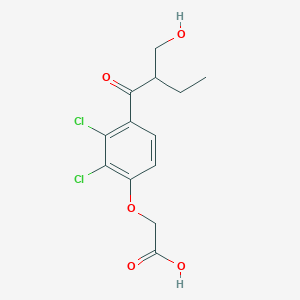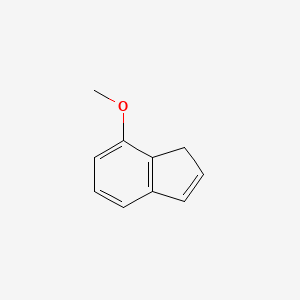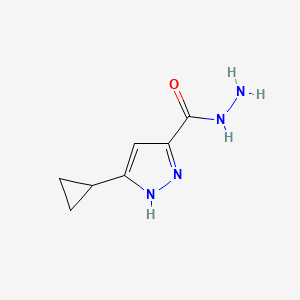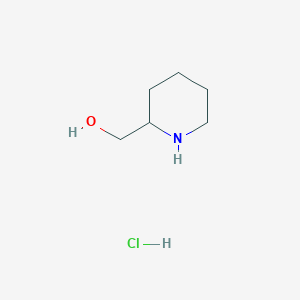
Piperidin-2-ylmethanol hcl
Descripción general
Descripción
Piperidin-2-ylmethanol hydrochloride, also known as Piperidin-2-ylmethanol HCL, is a chemical compound with the molecular weight of 151.64 . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Piperidin-2-ylmethanol HCL is represented by the InChI code1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H . This indicates that the compound consists of a piperidine ring attached to a methanol group, along with a hydrochloride group. Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of Piperidin-2-ylmethanol HCL include its molecular weight of 151.64 . More detailed properties such as melting point, boiling point, solubility, and others are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Summary: Piperidine derivatives have shown potential as anticancer agents . For instance, Piperine, a piperidine derivative, has been found to reduce the level of Bcl-2 and increase the level of Bax-2 in lung cancer cells, leading to the initiation of caspase 9/3 dependent apoptosis .
- Results: While the specific results would depend on the individual patient and the type of cancer, some studies have shown promising results in terms of reducing tumor size and slowing the progression of the disease .
- Summary: Piperidine derivatives have also been used in the development of antiviral drugs .
- Results: The effectiveness of these drugs would depend on a variety of factors, including the specific virus and the patient’s overall health. However, some piperidine derivatives have shown promise in treating certain viral infections .
- Summary: Some piperidine derivatives have been used in the treatment of malaria .
- Results: While the effectiveness can vary, some piperidine derivatives have been found to be effective in treating malaria, particularly in combination with other antimalarial drugs .
- Summary: Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs .
- Results: Some piperidine derivatives have been found to be effective in treating a variety of bacterial and fungal infections .
- Summary: Piperidine derivatives have been used in the development of analgesic (pain-relieving) and anti-inflammatory drugs .
- Results: Some piperidine derivatives have been found to be effective in relieving pain and reducing inflammation .
Anticancer Applications
Antiviral Applications
Antimalarial Applications
Antimicrobial and Antifungal Applications
Analgesic and Anti-inflammatory Applications
Antipsychotic and Anticoagulant Applications
- Summary: Piperidine derivatives have been used in the development of antihypertensive drugs . These drugs help in controlling high blood pressure, reducing the risk of heart disease and stroke.
- Results: Some piperidine derivatives have been found to be effective in controlling high blood pressure .
- Summary: Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They may help in slowing down the progression of the disease and improving cognitive function.
- Results: While the effectiveness can vary, some piperidine derivatives have shown promise in treating Alzheimer’s disease .
- Summary: Piperidine derivatives have been used in the development of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought.
- Results: Some piperidine derivatives have been found to be effective in managing psychosis .
- Summary: Piperidine derivatives have been used in the development of anticoagulant drugs . These drugs help prevent blood clots in your body.
- Results: Some piperidine derivatives have been found to be effective in preventing blood clots .
- Summary: Piperidine derivatives have been used in the development of antifungal drugs . These drugs are used to treat fungal infections.
- Results: Some piperidine derivatives have been found to be effective in treating a variety of fungal infections .
Antihypertensive Applications
Anti-Alzheimer Applications
Antipsychotic Applications
Anticoagulant Applications
Antifungal Applications
Antimicrobial Applications
Direcciones Futuras
Piperidine derivatives, including Piperidin-2-ylmethanol HCL, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, and their synthesis is an important task of modern organic chemistry . The future research directions may include the development of more efficient synthesis methods, exploration of new therapeutic applications, and detailed study of their mechanisms of action .
Propiedades
IUPAC Name |
piperidin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUHLXTZRUZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589264 | |
| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-2-ylmethanol hcl | |
CAS RN |
56098-47-6 | |
| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)
